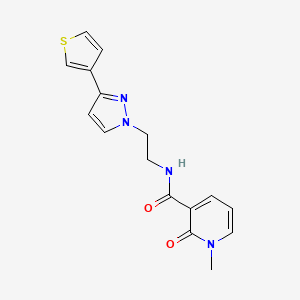

1-methyl-2-oxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

1-methyl-2-oxo-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-19-7-2-3-13(16(19)22)15(21)17-6-9-20-8-4-14(18-20)12-5-10-23-11-12/h2-5,7-8,10-11H,6,9H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQITRKXRFFWNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCCN2C=CC(=N2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-methyl-2-oxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, synthesis, and biological evaluations based on diverse research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure features a dihydropyridine core, a thiophene ring, and a pyrazole moiety, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the dihydropyridine framework followed by the introduction of thiophene and pyrazole groups. Specific synthetic routes may vary, but they often utilize established methodologies for heterocyclic compound synthesis, such as:

- Formation of Dihydropyridine : Using appropriate aldehydes and amines in a condensation reaction.

- Introduction of Pyrazole : Employing hydrazine derivatives in the presence of suitable reagents.

- Thiophene Incorporation : Utilizing thiophene derivatives in coupling reactions.

Antioxidant Activity

Research indicates that compounds containing thiophene and pyrazole moieties exhibit significant antioxidant properties. For instance, related compounds have shown IC50 values as low as 28.23 μg/mL against reactive oxygen species (ROS) . The antioxidant activity is crucial for mitigating oxidative stress-related diseases.

Antifungal Activity

A study focusing on similar thiophene-containing compounds highlighted their antifungal potential with effective concentrations (EC50) ranging from 5.52 to 9.97 µg/mL against various fungal strains . This suggests that the compound may also possess antifungal properties.

Antimicrobial Properties

The broader class of pyrazole derivatives has been extensively studied for antimicrobial activities. A review indicated that approximately 29% of pyrazole derivatives exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria . The specific compound may share these properties due to its structural similarities.

Anti-inflammatory Effects

Compounds similar to the one discussed have been reported to demonstrate anti-inflammatory activities. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation .

Case Studies

Several studies have evaluated the biological activity of compounds structurally related to this compound:

- Study on Antioxidant Activity : A series of indole-based heterocycles demonstrated superior antioxidant activity compared to standard ascorbic acid .

- Antifungal Evaluation : Research on 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives revealed potent antifungal activity against several strains, providing a model for evaluating similar compounds .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications. Key pharmacological properties include:

- Antimicrobial Activity : Research indicates that derivatives of dihydropyridine compounds possess antimicrobial properties, which can be attributed to their ability to disrupt bacterial cell membranes and inhibit metabolic pathways .

- Anticancer Potential : Studies have shown that compounds with a similar structure can induce apoptosis in cancer cells, making them potential candidates for cancer treatment. The presence of the thiophene and pyrazole moieties may enhance this activity through specific interactions with cellular targets .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, indicating potential use in treating inflammatory diseases .

Synthetic Methodologies

The synthesis of 1-methyl-2-oxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide can be achieved through various approaches:

- Biginelli Reaction : This three-component reaction involving an aldehyde, a β-ketoester, and urea or its analogs has been employed to synthesize dihydropyridine derivatives. The reaction conditions can be optimized to yield high purity products .

- Microwave-Assisted Synthesis : Utilizing microwave irradiation can significantly enhance reaction rates and yields. This method has been applied successfully to synthesize similar compounds with improved efficiency .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound showed significant inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics. This suggests its potential as an alternative treatment option in combating antibiotic-resistant infections.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines. Flow cytometry analysis revealed an increase in the percentage of cells in the sub-G1 phase, indicating DNA fragmentation associated with apoptosis. Further mechanistic studies suggested that the compound activates caspase pathways, underscoring its potential for cancer therapy.

Comparison with Similar Compounds

Structural Features and Functional Groups

The target compound’s design shares motifs with compounds in the evidence, particularly in the use of thiophene and nitrogen-containing heterocycles. Key comparisons include:

Table 1: Structural and Functional Group Comparison

- Heterocyclic Diversity: The target compound’s pyridine-pyrazole-thiophene system contrasts with the tetrahydroimidazopyridine core of Compound 2d and the nitroimidazole-thiophene architecture of Compound 5b .

- Functional Groups : The carboxamide group in the target compound may enhance hydrophilicity compared to the ester and nitro groups in Compounds 2d and 5b, respectively. Nitro groups (as in 5b) are often associated with antibacterial activity but may increase toxicity .

Q & A

Q. Advanced

- MIC Assays : Test against Staphylococcus aureus and Klebsiella pneumoniae via broth microdilution (CLSI guidelines). Reported MICs <50 µg/mL for dihydropyridine derivatives .

- Docking Studies : Use BIOVIA Discovery Studio to model ligand interactions with bacterial targets (e.g., S. aureus dihydrofolate reductase). Affinity thresholds: ΔG ≤ -7 kcal/mol .

- Resistance Profiling : Compare activity against wild-type vs. multidrug-resistant strains (e.g., MRSA) .

What computational methods predict ligand-protein interactions?

Q. Advanced

- Molecular Docking : AutoDock Vina with grid boxes centered on active sites (20 ų). Key parameters: exhaustiveness=8, population size=300 .

- MD Simulations : Run 100 ns trajectories in GROMACS (AMBER force field) to assess binding stability. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>50%) .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors near pyrazole) using LigandScout .

How to optimize reaction yields in multi-step syntheses?

Q. Advanced

- Cyclization Step : Use acetonitrile:water (3:1) at 80°C for 2 hours (55% yield). Add catalytic iodine (0.1 eq) to accelerate cyclization .

- Amide Formation : Optimize coupling with K2CO3 (1.2 eq) in DMF at 25°C for 24 hours. Quench with ice-water to precipitate crude product .

- Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for >99% purity .

How to address solubility challenges in biological assays?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.